1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and is involved in the development and progression of certain types of cancer.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of urea derivatives, which are related to the compound . For example, studies on ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine demonstrate the synthesis process and provide insight into their conformational studies. These compounds adopt preferred conformations, and the presence of at least two conformations at the urea unit is observed, supported by molecular modeling studies (Iriepa et al., 1997).
Chemical Reactions and Applications
Research on the steric carbonyl protection, metalation, and cleavage of highly hindered ureas discusses methods for preparing ureas with sterically protected carbonyl groups and their potential applications in organic synthesis (Hassel & Seebach, 1978).
Pharmaceutical Research
A study on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase explores their structure-activity relationships, pharmacokinetics, and effects on reducing inflammatory pain, demonstrating potential pharmaceutical applications (Rose et al., 2010).
Materials Science
Investigations into the electronic, optical, and nonlinear optical properties of novel compounds, such as a chalcone derivative, reveal potential applications in optoelectronic device fabrications. These studies show that certain molecules exhibit superior properties suitable for use in materials science (Shkir et al., 2018).
Corrosion Inhibition
Research on the inhibition effect of urea-derived Mannich bases on a mild steel surface in HCl solution provides insights into their effectiveness as corrosion inhibitors. This study demonstrates the potential of these compounds in protecting metals from corrosion, highlighting their application in industrial maintenance (Jeeva et al., 2015).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c19-15-2-1-14(9-16(15)20)22-18(25)21-10-12-3-6-23(7-4-12)17(24)13-5-8-26-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWJFPZOJUWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.